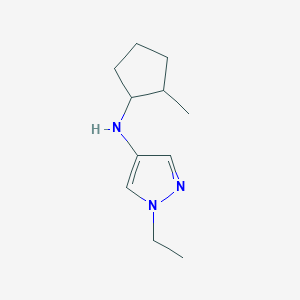

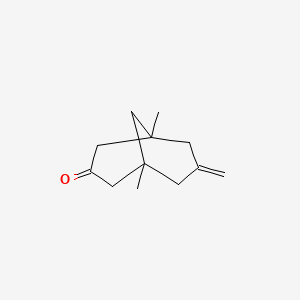

![molecular formula C10H12N2O B2740448 2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine CAS No. 2197996-92-0](/img/structure/B2740448.png)

2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antiviral Activity

2,4-Diamino-6-hydroxypyrimidines substituted in position 5 showed notable antiretroviral activity in cell culture, highlighting their potential in developing treatments against retroviruses, including human immunodeficiency virus (HIV). The modifications of the pyrimidine ring, including alkylation with specific groups, resulted in compounds with pronounced antiretroviral activity, comparable to reference drugs adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Supramolecular Chemistry and Cytotoxicity

The synthesis and characterization of new 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines demonstrated their potential in the field of supramolecular chemistry, showing unique self-assembly properties in the crystalline phase. These compounds also exhibited significant cytotoxic activity against certain tumor cell lines, suggesting their potential application in cancer research (Agarkov et al., 2023).

DNA Damage and Repair

Research on triplet-mediated pyrimidine dimerisation in DNA, a key process in photochemical damage to DNA, has shed light on the mechanisms underlying the formation of cyclobutane pyrimidine dimers by sensitisation. This work provides insights into the photophysical characterisation of pyrimidine triplet excited states and their role in DNA damage and repair, which is crucial for understanding mutagenesis and carcinogenesis (Cuquerella et al., 2011).

HIV-1 Protease Inhibitors

The introduction of pyrimidine bases as P2 ligands in the design of HIV-1 protease inhibitors has been shown to enhance their potency and antiviral activity. This strategy exploits the carbonyl and amino groups of the pyrimidine bases to promote hydrogen bonding interactions, leading to compounds with remarkable enzyme inhibitory and antiviral activities, including effectiveness against drug-resistant HIV-1 variants (Zhu et al., 2019).

Corrosion Inhibition

New pyrimidine derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic medium. Their effectiveness in reducing corrosion through adsorption on the mild steel surface demonstrates the application of pyrimidine derivatives in materials science and engineering, contributing to the development of more durable and corrosion-resistant materials (Yadav et al., 2015).

properties

IUPAC Name |

2-(cyclopent-3-en-1-ylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-5-9(4-1)8-13-10-11-6-3-7-12-10/h1-3,6-7,9H,4-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERQURSZBLJFCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1COC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2740365.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2740367.png)

![Methyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B2740370.png)

![(4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2740371.png)

![N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2740375.png)

![2-(4-Methylphenyl)-8-[(4-methylphenyl)sulfonyl]-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740378.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2740381.png)